4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid is a synthetic organic compound characterized by its complex structure, which includes bromine, carboxymethoxy, methoxyphenyl, cyanoethenyl, and benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Carboxymethylation: Introduction of the carboxymethoxy group.
Formation of the cyanoethenyl group: This step involves the formation of the cyanoethenyl linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyanoethenyl groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the development of organic electronic materials or polymers.
Biological Studies: As a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoethenyl group could participate in interactions with nucleophilic sites in proteins or DNA, while the aromatic rings may engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid: shares structural similarities with other cyanoethenyl-substituted aromatic compounds.
3-bromo-4-(carboxymethoxy)-5-methoxyphenyl derivatives: These compounds have similar functional groups but may differ in the position or number of substituents.
Uniqueness
- The presence of both bromine and cyanoethenyl groups in the same molecule provides unique reactivity and potential for diverse chemical transformations.
- The combination of carboxymethoxy and methoxy groups enhances solubility and may influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO6/c1-26-16-8-11(7-15(20)18(16)27-10-17(22)23)6-14(9-21)12-2-4-13(5-3-12)19(24)25/h2-8H,10H2,1H3,(H,22,23)(H,24,25)/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYYDGODDEBBA-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.